Cas no 74695-25-3 (Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate)
Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate
- Methyl 2,4-dimethylthieno-[3,4-b]pyridine-7-carboxylate
- Methyl 2,4-dimethythieno[3,4-b]pyridine-7-carboxylate
- W8228
- METHYL 3,4-DIMETHYTHIENO[3,4-B]PYRIDINE-7-CARBOXYLATE
- ST2413233
- AX8223661
- 74695-25-3
- C76386
- DTXSID20503366
- MFCD18074423
- DS-10684
- CS-0080815
- AKOS015920169
- SCHEMBL25083582
- Methyl2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate
- FT-0762361
- Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate
-
- MDL: MFCD18074423
- Inchi: 1S/C11H11NO2S/c1-6-4-7(2)12-9-8(6)5-15-10(9)11(13)14-3/h4-5H,1-3H3
- InChI Key: MJJKLJMKZKYIMP-UHFFFAOYSA-N
- SMILES: S1C=C2C(C)=CC(C)=NC2=C1C(=O)OC
Computed Properties
- Exact Mass: 221.05100
- Monoisotopic Mass: 221.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.4
- XLogP3: 2.8
Experimental Properties
- Boiling Point: 354.3±37.0°C at 760 mmHg
- PSA: 67.43000
- LogP: 2.69970
Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate Security Information
- Hazard Statement: H302-H315-H319-H332-H335
- Storage Condition:Keep in dark place,Sealed in dry,Room Temperature
Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 093708-250mg |
Methyl 2,4-dimethythieno[3,4-b]pyridine-7-carboxylate |
74695-25-3 | 95% | 250mg |
£133.00 | 2022-03-01 | |
| Fluorochem | 093708-1g |
Methyl 2,4-dimethythieno[3,4-b]pyridine-7-carboxylate |
74695-25-3 | 95% | 1g |
£335.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M55950-1g |
Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate |
74695-25-3 | 1g |
¥1666.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M55950-250mg |
Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate |
74695-25-3 | 250mg |
¥666.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M55950-100mg |
Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate |
74695-25-3 | 100mg |
¥446.0 | 2021-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M892788-5g |
Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate |
74695-25-3 | 97% | 5g |
8,083.80 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HL025-1g |
Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate |
74695-25-3 | 97% | 1g |
2748.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HL025-250mg |
Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate |
74695-25-3 | 97% | 250mg |
1368CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HL025-100mg |
Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate |
74695-25-3 | 97% | 100mg |
658CNY | 2021-05-08 | |
| eNovation Chemicals LLC | D238515-25g |
Methyl 2,4-dimethythieno[3,4-b]pyridine-7-carboxylate |
74695-25-3 | 95% | 25g |
$1690 | 2024-08-03 |
Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate Suppliers
Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate Related Literature
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate
Methyl 2,4-dimethylthieno[3,4-bpyridine-7-carboxylate] (CAS No. 74695-25-3): A Comprehensive Overview
Methyl 2,4-dimethylthieno[3,4-bpyridine-7-carboxylate] (CAS No. 74695-25-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic molecules, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of Methyl 2,4-dimethylthieno[3,4-bpyridine-7-carboxylate] make it a promising candidate for further investigation in drug discovery and development.
The molecular structure of this compound consists of a thiophene ring fused with a pyridine moiety, which is further substituted with methyl groups at the 2nd and 4th positions. This particular arrangement of functional groups contributes to the compound's distinct chemical properties and reactivity. The presence of the pyridine ring enhances its solubility in polar solvents, making it suitable for various biochemical assays and in vitro studies.
In recent years, there has been a growing interest in exploring the pharmacological potential of thiophene-based compounds. These molecules have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The structural motif of Methyl 2,4-dimethylthieno[3,4-bpyridine-7-carboxylate] aligns well with this trend, as it combines the favorable properties of both thiophene and pyridine derivatives.
One of the most compelling aspects of this compound is its ability to interact with biological targets in a selective manner. The thiophene ring can engage with specific binding sites on enzymes and receptors, while the pyridine moiety provides additional points of interaction. This dual functionality makes Methyl 2,4-dimethylthieno[3,4-bpyridine-7-carboxylate] an attractive scaffold for designing novel therapeutic agents.
Recent studies have highlighted the potential of this compound in modulating key biological pathways associated with various diseases. For instance, researchers have observed that derivatives of thiophene-pyridine hybrids can inhibit the activity of enzymes involved in inflammation and oxidative stress. These findings suggest that Methyl 2,4-dimethylthieno[3,4-bpyridine-7-carboxylate] may have therapeutic benefits in conditions such as arthritis and neurodegenerative disorders.
The synthesis of Methyl 2,4-dimethylthieno[3,4-bpyridine-7-carboxylate] involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the formation of the thiophene-pyridine core through cyclization reactions, followed by functional group modifications to introduce the methyl groups at the appropriate positions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency and selectivity of these transformations.
The analytical characterization of this compound has been thoroughly investigated using various spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in the molecule, while mass spectrometry confirms its molecular weight and fragmentation patterns. X-ray crystallography has also been utilized to determine the precise three-dimensional structure of Methyl 2,4-dimethylthieno[3,4-bpyridine-7-carboxylate], which is crucial for understanding its interactions with biological targets.
In conclusion, Methyl 2,4-dimethylthieno[3,4-bpyridine-7-carboxylate] represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable tool for further exploration in drug discovery. As research continues to uncover new therapeutic applications for thiophene-based compounds, Methyl 2,4-dimethylthieno[3,4-bpyridine-7-carboxylate] is poised to play a pivotal role in developing innovative treatments for various diseases.
74695-25-3 (Methyl 2,4-dimethylthieno3,4-bpyridine-7-carboxylate) Related Products
- 749261-97-0(5-methyl-4H-Thieno[3,2-b]pyrrole-2-carboxylic acid methyl ester)
- 2090703-17-4(methyl 4-hydroxy-2-methylthieno3,4-bpyridine-7-carboxylate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)